molecular formula C17H15N5O4S B2637888 N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide CAS No. 392247-63-1

N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

Cat. No. B2637888
CAS RN: 392247-63-1
M. Wt: 385.4
InChI Key: WCTQEBDRUKJABR-UHFFFAOYSA-N
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Description

N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H15N5O4S and its molecular weight is 385.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds and complexes derived from triazole compounds for their potential applications. For example, the synthesis of gold (III) and nickel (II) metal ion complexes derived from a related tetrazole-triazole compound has been explored for anti-cancer activity, with findings suggesting that the gold(III) complex exhibits higher cytotoxicity against cancer cell lines than the nickel(II) complex (Ghani & Alabdali, 2022). This highlights the potential of such compounds in medicinal chemistry, especially in oncology.

Antimicrobial Activities

The antimicrobial properties of triazole derivatives have been extensively studied. For instance, a study synthesized various triazole derivatives and evaluated their antimicrobial activities against a range of microorganisms. Some compounds demonstrated good to moderate activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Structural Studies

Structural elucidation of triazole derivatives through techniques such as X-ray diffraction provides insights into their molecular configuration and potential interactions with biological targets. For example, the crystal structure analysis of specific triazole derivatives reveals details about molecular conformations and intermolecular interactions, which are crucial for understanding their reactivity and potential biological applications (Wang, 2015).

Enzyme Inhibition

Triazole derivatives have been evaluated for their potential to inhibit enzymes relevant to disease processes. Research into S-alkylated triazole thiols, for instance, has shown significant cholinesterase inhibitory potential, indicating their usefulness in treating conditions like Alzheimer's disease (Arfan et al., 2018).

Catalytic Activity

The development of palladium(II) complexes of triazole-based N-heterocyclic carbenes for catalytic applications, such as the Suzuki–Miyaura cross-coupling reaction, showcases the utility of these compounds in synthetic organic chemistry (Turek et al., 2014).

Mechanism of Action

Triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . The mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-14-8-6-12(7-9-14)21-15(19-20-17(21)27)10-18-16(23)11-2-4-13(5-3-11)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTQEBDRUKJABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.